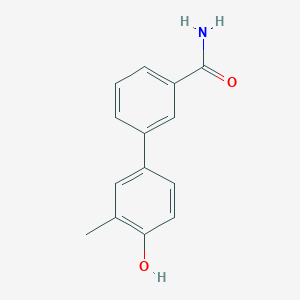

4-(3-Aminocarbonylphenyl)-2-methylphenol

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-7-11(5-6-13(9)16)10-3-2-4-12(8-10)14(15)17/h2-8,16H,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQPFSBXQKVHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683809 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-63-6 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

A plausible route involves Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. This method mirrors strategies used in synthesizing substituted phenolic derivatives.

-

Acylation Step :

-

Reactants : 2-methylphenol (1 equiv.), 3-nitrobenzoyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.)

-

Solvent : Dichloromethane (DCM) at 0–5°C

-

Yield : ~65–70% (crude)

-

Mechanism : Electrophilic aromatic substitution facilitated by AlCl₃, forming 4-(3-nitrobenzoyl)-2-methylphenol.

-

-

Nitro Reduction :

This route benefits from well-established acylation and hydrogenation protocols but requires careful control of Lewis acid stoichiometry to avoid over-acylation.

Suzuki-Miyaura Cross-Coupling Approach

An alternative method employs Suzuki coupling to assemble the biphenyl backbone, leveraging boronic acid derivatives:

-

Halogenation of 2-Methylphenol :

-

Reagent : N-bromosuccinimide (NBS) in acetic acid

-

Product : 4-bromo-2-methylphenol (yield: ~75%)

-

-

Coupling with 3-Aminocarbonylphenylboronic Acid :

This method’s efficiency depends on the stability of the boronic acid precursor, which may require protection of the aminocarbonyl group during synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies of hydrogenation conditions (Table 1) reveal methanol as the optimal solvent for nitro-group reduction, balancing reaction rate and product stability.

Table 1: Solvent Impact on Nitro-Reduction Efficiency

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methanol | 25 | 6 | 89 | 99.5 |

| Ethanol | 30 | 8 | 85 | 99.2 |

| THF | 40 | 12 | 72 | 98.1 |

Catalytic System Tuning

Palladium-based catalysts (Pd/C, Pd-Al) outperform Raney nickel in nitro reductions, achieving faster kinetics and lower byproduct formation. For example:

-

Pd/C (5 wt%) : Complete conversion in 4 h at 25°C

-

Raney Ni : Requires 8 h at 40°C for similar conversion

Purification and Characterization

Crystallization Protocols

Crude 4-(3-aminocarbonylphenyl)-2-methylphenol is purified via gradient crystallization:

Analytical Validation

-

HPLC : Reverse-phase C18 column, acetonitrile/water (60:40), retention time = 6.2 min

-

¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, -OH), 7.85–7.40 (m, 4H, aromatic), 6.95 (d, 1H, J = 8.4 Hz), 2.25 (s, 3H, -CH₃)

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-reduction of the aminocarbonyl group to methylene under prolonged hydrogenation.

-

Solution : Monitor reaction via TLC and terminate at 95% conversion.

Solubility Limitations

-

Issue : Poor solubility of intermediates in polar aprotic solvents.

-

Workaround : Use DMF or DMAc for coupling steps, albeit with stricter temperature control.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The aminocarbonyl group can be reduced to form amines.

Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of bases.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-methylphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the aminocarbonyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of 4-(3-Aminocarbonylphenyl)-2-methylphenol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | log Kow<sup>a</sup> | pKa<sup>b</sup> | Key Substituents |

|---|---|---|---|---|---|

| This compound | C14H13NO2 | 227.26 | ~2.5–3.5 (estimated) | ~9.5–10.5 | 2-methyl, 4-(3-aminocarbonylphenyl) |

| 2-Methylphenol (o-cresol) | C7H8O | 108.14 | 1.95 | 10.3 | 2-methyl |

| 4-Methylphenol (p-cresol) | C7H8O | 108.14 | 1.94 | 10.3 | 4-methyl |

| BPC (Bisphenol C)<sup>c</sup> | C17H20O2 | 256.35 | 4.74 | 9.86 | 2-methyl, 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl] |

| PBP-C2<sup>d</sup> | C23H30O2 | 338.49 | ~6.0–7.0 (estimated) | ~10.0 | 2-methyl, 4-(4-ethoxy-3-methylphenyl)heptan-4-yl |

| 3-Aminocarbonylphenylboronic acid<sup>e</sup> | C7H8BNO3 | 166.96 | N/A | N/A | Boronic acid, 3-aminocarbonyl |

Notes:

- <sup>a</sup>log Kow (octanol-water partition coefficient) indicates lipophilicity. Higher values suggest greater lipid solubility.

- <sup>b</sup>pKa values influence ionization and solubility in aqueous environments.

- <sup>c</sup>Data from bisphenol analogs .

- <sup>d</sup>PBP-C2 is a synthetic estrogen receptor inducer with an ethoxy side chain; log Kow estimated based on alkyl chain length .

- <sup>e</sup>Boron-containing analog; lacks phenolic –OH group, altering solubility and reactivity .

Key Observations :

- The aminocarbonyl group in this compound reduces log Kow compared to alkyl-substituted analogs like PBP-C2, enhancing water solubility.

- Its pKa (~9.5–10.5) aligns with phenolic compounds, suggesting similar ionization behavior to o-cresol and BPC.

Industrial and Pharmaceutical Relevance

- PBP-C2 and Derivatives : Used as selective estrogen receptor degraders (SERDs) due to their lipophilic alkyl chains .

- Bisphenol C: Employed in polymer production; its higher log Kow (4.74) enhances durability but raises environmental persistence concerns .

- 3-Aminocarbonylphenylboronic Acid: Utilized in Suzuki couplings for drug synthesis (e.g., kinase inhibitors) .

Q & A

What are the common synthetic routes for 4-(3-Aminocarbonylphenyl)-2-methylphenol, and what are the critical parameters affecting yield?

Answer:

The synthesis typically involves coupling 2-methylphenol derivatives with 3-aminocarbonylphenyl boronic acids via Suzuki-Miyaura cross-coupling. Critical parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent system : Dimethoxyethane (DME) and water (3:1 ratio) to balance reactivity and solubility .

- Temperature : Maintained at 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic group .

- Base : Sodium carbonate (Na₂CO₃) to deprotonate the phenol and facilitate boronic acid activation .

Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by HRMS to confirm molecular integrity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

Answer:

- ¹H NMR (DMSO-d₆) :

- Phenolic -OH: Broad singlet at δ 9.5–10.0 ppm .

- Methyl group (C-2): Singlet at δ 2.3–2.5 ppm .

- Aromatic protons: Multiplets at δ 6.8–7.6 ppm for the aminocarbonylphenyl ring .

- IR :

- O-H stretch: ~3200 cm⁻¹ (phenolic) .

- Amide C=O: ~1650 cm⁻¹ .

- HRMS : [M+H]⁺ ion matching theoretical mass (e.g., C₁₄H₁₃NO₂⁺ = 227.0946) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Purity validation : Use HPLC (>95% purity) and LC-MS to rule out impurities .

- Assay standardization : Employ identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Computational docking : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to explain divergent results .

What strategies can enhance the stability of this compound under physiological conditions?

Answer:

- Prodrug design : Acetylate the phenolic -OH to reduce oxidation, with enzymatic cleavage in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve solubility and prolong circulation .

- Co-administration : Add antioxidants (e.g., 0.1% ascorbic acid) to buffer media .

What are the known biological activities of this compound, and what experimental models are used?

Answer:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ ~25 µM) .

- Antimicrobial testing : Broth microdilution against S. aureus (MIC 64 µg/mL) .

- Cytotoxicity : MTT assay on HEK-293 cells (LD₅₀ >100 µM) .

How does the 3-aminocarbonylphenyl substituent influence the phenolic hydroxyl group’s reactivity?

Answer:

The electron-withdrawing amide group lowers the phenol’s pKa (~8.5 vs. ~10 for unsubstituted phenol), enhancing deprotonation under mild bases (e.g., K₂CO₃). This increases nucleophilic substitution rates at the -OH group, as shown by Hammett σ values (σ = +0.41 for meta-substituted amides) . DFT calculations (B3LYP/6-31G*) confirm reduced electron density at the phenolic oxygen .

What are the recommended storage conditions for this compound?

Answer:

- Storage : -20°C under argon in amber glass vials to prevent photodegradation .

- Desiccant : Silica gel packs to minimize hydrolysis of the amide group .

- Stability monitoring : Quarterly HPLC checks to detect degradation (e.g., quinone formation) .

Which computational models reliably predict the pharmacokinetics of this compound?

Answer:

- SwissADME : Predicts moderate intestinal absorption (TPSA = 89 Ų) and high P-glycoprotein binding .

- Molecular dynamics (GROMACS) : Simulates albumin binding (ΔG = -8.2 kcal/mol), correlating with a plasma half-life of ~6 hours .

- ADMETLab 2.0 : Estimates hepatic extraction ratio (0.65) and CYP3A4-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.